REACTION_CXSMILES
|
[C:1]([C:5]1[S:9][C:8]2[CH:10]=[C:11]([F:14])[CH:12]=[CH:13][C:7]=2[C:6]=1[NH2:15])([O:3]C)=[O:2].[OH-].[Na+].C(O)(C)C>O>[NH2:15][C:6]1[C:7]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:8]=2[S:9][C:5]=1[C:1]([OH:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C(C2=C(S1)C=C(C=C2)F)N
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
to stir for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction to 70–73° C.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
Remove the isopropanol under N2
|
Type
|
ADDITION
|
Details
|
add H2O (300 mL)
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to between 7–10° C.
|
Type
|
ADDITION
|
Details
|
add concentrated HCl (80 mL)
|
Type
|
TEMPERATURE
|
Details
|
Add H2O (650 mL), cool to 5–7° C.
|
Type
|
FILTRATION
|
Details
|
filter the resulting solid
|
Type
|
WASH
|
Details
|
wash the filter cake with H2O (2×150 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the solid under vacuum at 35° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)O)C=C(C=C2)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80.6 g | |
YIELD: PERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |